[13C6]-Hydrochlorothiazide
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Overview
Description
[13C6]-Hydrochlorothiazide is a stable isotope-labeled version of Hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. The compound is labeled with six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the field of quantitative proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [13C6]-Hydrochlorothiazide involves the incorporation of carbon-13 isotopes into the molecular structure of Hydrochlorothiazide. This can be achieved through metabolic labeling strategies, such as the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. In this method, cells are grown in a medium containing carbon-13 labeled amino acids, which are then incorporated into the proteins during translation .
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of the labeled precursor compounds, followed by their incorporation into the final product. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotopes at the desired positions within the molecule .
Chemical Reactions Analysis
Types of Reactions: [13C6]-Hydrochlorothiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[13C6]-Hydrochlorothiazide has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for quantitative analysis of Hydrochlorothiazide and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of Hydrochlorothiazide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Hydrochlorothiazide.
Industry: Applied in the development of new diuretic drugs and in quality control processes for existing medications
Mechanism of Action
[13C6]-Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The compound also has direct vascular relaxant effects by opening calcium-activated potassium channels, contributing to its antihypertensive properties .
Comparison with Similar Compounds
Hydrochlorothiazide: The non-labeled version of [13C6]-Hydrochlorothiazide, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide-like diuretic with a longer duration of action compared to Hydrochlorothiazide
Uniqueness: The primary uniqueness of this compound lies in its stable isotope labeling, which allows for precise quantitative analysis in various research applications. This labeling provides a distinct advantage in studies requiring accurate measurement of drug metabolism and pharmacokinetics .
Properties
CAS No. |
1261396-79-5 |
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Molecular Formula |
C7H8ClN3O4S2 |
Molecular Weight |
303.7 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
InChI Key |
JZUFKLXOESDKRF-ZRDHQLPYSA-N |
Isomeric SMILES |
C1N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
58-93-5 (unlabelled) |
Synonyms |
Hydrochlorothiazide-4a,5,6,7,8,8a-13C6 |
tag |
Hydrochlorothiazide |
Origin of Product |
United States |
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